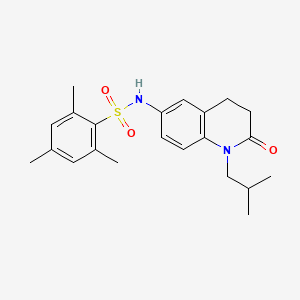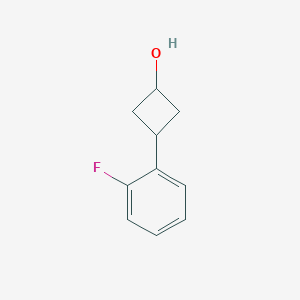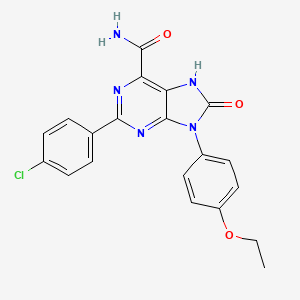
1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline, also known as NSC 745887, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to a class of molecules known as indoline derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of novel compounds with structures similar to "1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline." These studies have focused on the development of new synthetic routes and the evaluation of the properties of the synthesized compounds. For example, Shroff, Daharwal, and Swarnakar (2017) synthesized novel indolyl-pyrazoline derivatives and evaluated their anti-inflammatory activity, providing insights into the synthetic versatility and potential therapeutic applications of these compounds (Shroff, Daharwal, & Swarnakar, 2017).
Catalytic Activity
Some studies have explored the use of related compounds as organocatalysts. For instance, Syu, Kao, and Lin (2010) investigated a new type of organocatalyst for highly stereoselective Michael addition reactions, highlighting the potential of these compounds in facilitating chemical transformations with high efficiency and selectivity (Syu, Kao, & Lin, 2010).
Material Science Applications
The research has also extended into material science, with investigations into the electronic and photophysical properties of related compounds. This includes the study of their application in the development of conducting polymers and other materials with unique optical and electronic characteristics. Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, examining their electrochemical properties and potential as conducting polymers, demonstrating the broad applicability of these compounds in material science (Sotzing et al., 1996).
Propiedades
IUPAC Name |
1-naphthalen-1-ylsulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,23-7-3-5-18-4-1-2-6-21(18)23)25-15-12-20-16-19(8-9-22(20)25)17-10-13-24-14-11-17/h1-11,13-14,16H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGFZNCGAZYXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



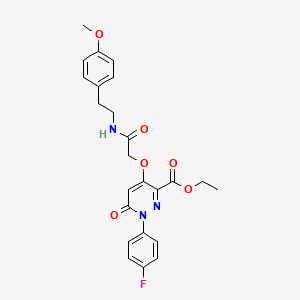
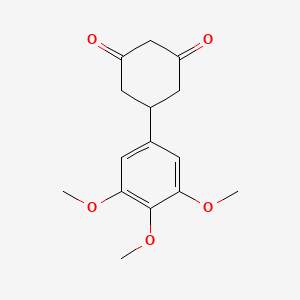
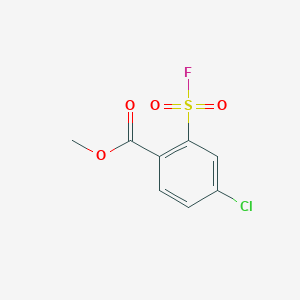
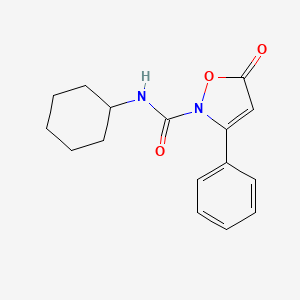

![2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B2819640.png)
![N-(2-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2819642.png)


